3-(3-Chloropropoxy)aniline
Overview
Description
3-(3-Chloropropoxy)aniline is an organic compound with the molecular formula C9H12ClNO It consists of an aniline ring substituted with a 3-chloropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Chloropropoxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloropropyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloropropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as manganese dioxide or peroxymonosulfuric acid can be used.
Reduction: Common reducing agents include zinc, tin, or iron with hydrochloric acid.
Substitution: Sodium amide in liquid ammonia is often used for nucleophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
3-(3-Chloropropoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Chloropropoxy)aniline exerts its effects involves interactions with various molecular targets. The aniline moiety can participate in electrophilic aromatic substitution reactions, while the chloropropoxy group can undergo nucleophilic substitution. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
3-Chloroaniline: Similar in structure but lacks the propoxy group.
4-(3-Chloropropoxy)aniline: Similar but with the chloropropoxy group in a different position.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring.
Properties
IUPAC Name |
3-(3-chloropropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVLCLYVKABINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629384 | |
Record name | 3-(3-Chloropropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79668-76-1 | |
Record name | 3-(3-Chloropropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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